
Deacetyl Ketoconazole-d8
Overview
Description
Deacetyl Ketoconazole-d8 is a deuterated derivative of deacetyl ketoconazole, a metabolite of the antifungal agent ketoconazole. It is chemically designated as C26 H20 D8 Cl2 N4 O4 with a molecular weight of 539.48 g/mol . The compound is used as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based studies, to enhance the precision of pharmacokinetic or metabolic profiling of ketoconazole and its derivatives.
Preparation Methods
The preparation of Deacetyl Ketoconazole-d8 involves the deacetylation of Ketoconazole-d8. The synthetic route typically includes the following steps:
Deuteration: Ketoconazole is deuterated to form Ketoconazole-d8.
Deacetylation: The deuterated Ketoconazole undergoes deacetylation to form this compound.
The reaction conditions for these steps involve the use of deuterated reagents and specific catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration and deacetylation processes, utilizing advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Deacetyl Ketoconazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized metabolites .
Scientific Research Applications
Deacetyl Ketoconazole-d8 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Deacetyl Ketoconazole-d8 is similar to that of Ketoconazole. It interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability and inhibition of fungal growth . The presence of deuterium atoms in this compound allows for more precise studies of these interactions using mass spectrometry .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between Deacetyl Ketoconazole-d8 and related compounds:
Key Findings
Deuteration vs. Deacetylation: this compound combines deuteration (introduction of eight deuterium atoms) with deacetylation (removal of an acetyl group). This dual modification distinguishes it from non-deuterated deacetyl ketoconazole and deuterated parent compounds like Ketoconazole-d7. While Ketoconazole-d8 retains antifungal activity and CYP3A4 inhibitory properties, this compound is primarily a metabolite reference standard .
Biological Activity Comparison :
- Unlike 4'-deacetyl griseusin A—a deacetylated polyketide with potent antimicrobial and cytotoxic activities—this compound lacks reported therapeutic effects. Its utility lies in analytical workflows, whereas 4'-deacetyl griseusin A demonstrates direct bioactivity (e.g., MIC <1 mg/mL against MRSA and cytotoxicity in L-929/HeLa cells) .
Analytical vs. Therapeutic Use :
- This compound’s role contrasts with deuterated drugs like Ketoconazole-d8, which are used in drug metabolism studies. The removal of the acetyl group in this compound may alter its polarity and chromatographic behavior, impacting its utility in separating metabolites during LC-MS analyses .
Notes on Discrepancies and Limitations
- CAS Number Overlap : The identical CAS numbers for this compound and Ketoconazole-d8 in and indicate a critical labeling error or database inconsistency. Users must verify compound identity via orthogonal methods (e.g., NMR or HRMS) .
- Limited Bioactivity Data: No peer-reviewed studies on this compound’s pharmacological properties were identified in the provided evidence. Its profile is inferred from structural analogs and deuterated standards.
Biological Activity
Deacetyl Ketoconazole-d8 (DAK) is a significant metabolite of the antifungal agent ketoconazole. Its biological activity has garnered attention due to its implications in drug metabolism, potential hepatotoxicity, and interactions with various cytochrome P450 enzymes and drug transporters. This article synthesizes findings from diverse studies to provide a comprehensive overview of DAK's biological activity, including its mechanisms of action, cytotoxicity, and pharmacokinetic properties.
Overview of DAK
DAK is formed through the deacetylation of ketoconazole, which is extensively used as an antifungal treatment. While ketoconazole itself is known for its strong inhibitory effects on cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), DAK also exhibits notable biological activities. Understanding these activities is crucial for evaluating the safety and efficacy of ketoconazole-based therapies.
Inhibition of Cytochrome P450 Enzymes
DAK has been shown to inhibit several cytochrome P450 enzymes, which are essential for drug metabolism:
Enzyme | Inhibition Potency | Comparison to Ketoconazole |
---|---|---|
CYP3A4 | 2.4-fold less potent | Strong inhibitor |
CYP2D6 | 13-fold more potent | Moderate inhibitor |
CYP2C19 | Equally potent | Similar inhibition |
P-gp | 3.4-fold less potent | Moderate inhibitor |
BCRP | More potent than ketoconazole | Significant inhibition |
DAK's inhibition of CYP2D6 is particularly noteworthy, as it is significantly more potent than ketoconazole itself, which may contribute to its overall pharmacological profile .
Cytotoxicity Studies
Research has indicated that DAK possesses cytotoxic properties that may exceed those of its parent compound, ketoconazole. A study conducted on rat hepatocytes demonstrated that DAK induced cytotoxicity in a dose- and time-dependent manner. Key findings include:
- LDH Leakage : Significant increases in lactate dehydrogenase (LDH) leakage were observed at concentrations as low as 70 µM after 4 hours of exposure.
- MTT Reduction Assay : The MTT assay showed a more sensitive response to DAK, with a 50% reduction at lower concentrations compared to LDH leakage .
These results suggest that DAK may pose a higher risk for hepatotoxicity than previously understood.
Mechanisms of Hepatotoxicity
The hepatotoxic effects associated with DAK have been linked to metabolic activation via flavin-containing monooxygenases (FMO). The conversion of DAK into reactive metabolites can lead to cellular damage in hepatocytes. The role of FMO in enhancing DAK's toxicity was highlighted by co-treatment studies where the presence of methimazole reduced LDH leakage, indicating a protective effect against DAK-induced cytotoxicity .
Pharmacokinetics and Accumulation
Following administration of ketoconazole, plasma concentrations of DAK were found to be only 3.1‰ of the parent compound. However, studies suggest that DAK may accumulate significantly in the liver, raising concerns about its potential inhibitory effects on drug metabolism in vivo . This accumulation could have implications for patients undergoing treatment with ketoconazole, particularly those on polypharmacy regimens.
Q & A
Basic Research Questions
Q. What is the significance of deuterium labeling (d8) in Deacetyl Ketoconazole-d8, and how does it influence metabolic stability?
Methodological Answer: Deuterium labeling slows metabolic degradation by replacing hydrogen with deuterium at specific positions, reducing CYP-mediated oxidation. To assess this, use in vitro hepatic microsomal assays to compare metabolic half-lives between deuterated and non-deuterated forms. Quantify metabolites via LC-MS/MS and calculate pharmacokinetic parameters (e.g., AUC, Cmax) in rodent models to validate prolonged bioavailability .
Q. How can researchers validate the inhibitory effects of this compound on steroidogenesis in vitro?
Methodological Answer: Use steroidogenic cell lines (e.g., adrenal or testicular cells) and measure cortisol or testosterone production via ELISA . Combine with fluorometric CYP activity assays to quantify inhibition of cytochrome P450 enzymes (e.g., CYP17A1). Include siRNA knockdown of target CYPs as a control to confirm specificity .
Q. What analytical techniques are essential for tracking this compound in biological matrices?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) or isotope dilution LC-MS/MS to distinguish deuterated compounds from endogenous metabolites. Use stable isotope-labeled internal standards to improve quantification accuracy, especially in plasma or tissue homogenates .
Advanced Research Questions
Q. How should experimental models be designed to evaluate the synergy between this compound and immune checkpoint inhibitors in bladder cancer?
Methodological Answer: Use orthotopic murine bladder cancer models to mimic human disease. Administer this compound intravesically alongside systemic anti-PD-1 therapy. Assess tumor regression via bioluminescence imaging and flow cytometry to quantify CD8+ T-cell infiltration. Validate immune activation by measuring NKG2D ligands and HSP70 expression via qPCR .
Q. How can conflicting data on HDAC isoform-specific roles be resolved when studying this compound?
Methodological Answer: Perform isoform-selective HDAC inhibition assays using siRNA or CRISPR-Cas9 knockdown in cancer cell lines. Combine with RNA-seq to identify dysregulated genes (e.g., immune recognition markers) and validate via ChIP-seq for HDAC binding sites. Compare results across multiple cell lines to distinguish context-dependent effects .
Q. What statistical approaches are optimal for analyzing synergistic efficacy in combination therapy studies?
Methodological Answer: Apply the Chou-Talalay combination index to quantify synergy. Use ANOVA with post-hoc tests to compare treatment groups (monotherapy vs. combination). For survival data, perform Kaplan-Meier analysis with log-rank tests. Include power analysis to ensure sufficient sample size for detecting interaction effects .
Q. How can researchers address variability in HDAC inhibition assays caused by tumor heterogeneity?
Methodological Answer: Use single-cell RNA sequencing to profile HDAC expression heterogeneity within tumors. Validate findings with spatial transcriptomics or multiplex immunohistochemistry. Stratify results by molecular subtypes (e.g., basal vs. luminal bladder cancer) to identify responsive populations .
Q. Data Contradiction and Validation
Q. How should discrepancies in HDAC inhibitor efficacy across preclinical models be investigated?
Methodological Answer: Compare patient-derived xenograft (PDX) models and cell lines to assess translational relevance. Perform dose-response studies to identify therapeutic windows. Cross-validate findings using human ex vivo tumor cultures treated with this compound and anti-PD-1, measuring cytokine secretion and apoptotic markers .
Q. What controls are critical when assessing off-target effects of deuterated compounds in metabolic studies?
Methodological Answer: Include stable isotope tracing (e.g., ¹³C-glucose) to differentiate deuterium-related artifacts from endogenous metabolic shifts. Use isotopomer spectral analysis (ISA) to quantify pathway-specific flux changes. Validate with genetic knockout models of target enzymes .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-LQQCIFTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.